molecular formula C15H16ClN3O3S B107301 Besulpamide CAS No. 90992-25-9

Besulpamide

Cat. No.: B107301
CAS No.: 90992-25-9
M. Wt: 353.8 g/mol
InChI Key: PNDYDXDNOWKEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of besulpamide involves several steps, starting with the preparation of the sulfamoylchlorobenzoic acid derivative. The reaction conditions typically include the use of chlorinating agents and sulfonamide derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Besulpamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

Besulpamide exerts its effects primarily by inhibiting the sodium-chloride cotransporter (NCCT) in the kidneys. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis. The molecular targets and pathways involved in this mechanism include the NCCT and related ion transport pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDYDXDNOWKEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Besulpamide and its effects on the body?

A1: this compound is a diuretic drug, meaning it increases urine output. While the exact mechanism is not fully detailed in the provided research, it is known to be similar to other diuretics like chlorthalidone and clopamide. These drugs typically exert their effects within the kidneys, particularly on the nephron, the functional unit responsible for urine formation. [] The increased urine output helps to lower blood pressure, making this compound useful as an antihypertensive agent. []

Q2: How does the structure of this compound contribute to its activity?

A2: The structure of this compound, a 1-[(4-Chloro-3-sulfamoylbenzoyl)amino]-2,4,6-trimethylpyridinium hydroxide inner salt, has been studied using X-ray crystallography and NMR spectroscopy. [] These studies revealed two key structural features:

    Q3: What is the pharmacokinetic profile of this compound?

    A4: Research in rats and dogs has shed light on the pharmacokinetic properties of this compound. [] The drug is well-absorbed after oral administration, with a bioavailability of nearly 86.4% in rats. [] It follows a two-compartment open model, meaning it distributes between the bloodstream and tissues. [] The elimination half-life is relatively short, ranging from 1 to 4 hours, suggesting the need for multiple daily doses to maintain therapeutic levels. []

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